![molecular formula C11H17NS B1479424 (3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine CAS No. 2090594-56-0](/img/structure/B1479424.png)
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine” includes a cyclobutyl ring, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring and are saturated, meaning all of the carbon atoms that make up the ring are single bonded to other atoms .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, including those with cyclobutyl and methanamine groups, have shown promising antimicrobial properties. They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics to combat resistant strains .
Pharmaceutical Development: Anti-inflammatory Drugs
The anti-inflammatory activity of thiophene compounds is well-documented. Researchers are exploring derivatives like our subject compound for their efficacy in reducing inflammation, which could lead to the development of novel anti-inflammatory medications .
Material Science: Corrosion Inhibitors
In the field of material science, thiophene derivatives are utilized as corrosion inhibitors. They help protect metals from corroding, which is vital for extending the life of metal structures and components .
Organic Electronics: Semiconductors
Thiophene-based molecules are integral to the advancement of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Cancer Research: Antitumor Activity
The antitumor activity of thiophene derivatives is a significant area of research. Scientists are investigating the potential of these compounds, including our subject compound, to act as anti-cancer agents by targeting specific pathways involved in tumor growth .
Neuropharmacology: Anti-psychotic and Anti-anxiety Medications
The structural diversity of thiophene derivatives allows for the exploration of their use in neuropharmacology. Compounds like the one are being researched for their potential roles as anti-psychotic and anti-anxiety medications .
Enzyme Inhibition: Kinase Inhibitors
Thiophene derivatives are known to inhibit various kinases, enzymes that play a pivotal role in cell signaling. This application is particularly relevant in the design of drugs that target diseases caused by dysregulated kinase activity .
properties
IUPAC Name |
(3,3-dimethyl-1-thiophen-3-ylcyclobutyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-10(2)6-11(7-10,8-12)9-3-4-13-5-9/h3-5H,6-8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYKGLOUKQLSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CSC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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